2,2'-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole)
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Overview
Description
2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This specific compound is characterized by the presence of two benzothiazole units connected by a propene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) typically involves the reaction of 2-mercaptobenzothiazole with an appropriate propene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole)
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzoxazole)
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzimidazole)
Comparison:
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole) is unique due to the presence of sulfur atoms in the thiazole rings, which can impart distinct chemical and biological properties.
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzoxazole) contains oxygen atoms instead of sulfur, which can affect its reactivity and interactions.
- 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzimidazole) has nitrogen atoms in the imidazole rings, leading to different electronic and steric effects.
This detailed article provides an overview of 2,2’-(Prop-1-ene-1,3-diyl)bis(1,3-benzothiazole), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
98192-22-4 |
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Molecular Formula |
C17H12N2S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[3-(1,3-benzothiazol-2-yl)prop-1-enyl]-1,3-benzothiazole |
InChI |
InChI=1S/C17H12N2S2/c1-3-8-14-12(6-1)18-16(20-14)10-5-11-17-19-13-7-2-4-9-15(13)21-17/h1-10H,11H2 |
InChI Key |
YZYDMTPLXMXLSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CC=CC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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